2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid
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Overview
Description
2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of a pyrimidine ring attached to a phenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Coupling with Phenol: The pyrimidine ring is then coupled with a phenol derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methylpyridin-4-yl)oxyphenyl]acetic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-[4-(2-Chloropyrimidin-4-yl)oxyphenyl]acetic acid: Similar structure but with a chlorine substituent on the pyrimidine ring.
Uniqueness
2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its binding affinity and specificity towards molecular targets. This structural feature can result in distinct biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
2-[4-(2-methylpyrimidin-4-yl)oxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-14-7-6-12(15-9)18-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHIUNPZLOFLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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